
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid
描述
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
It is known that many trifluoromethylpyridines are used in the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid might interact with its targets in a similar way.
Biochemical Pathways
It is known that trifluoromethylpyridines are often involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. This suggests that this compound might affect similar biochemical pathways.
Result of Action
It is known that many trifluoromethylpyridines are used in the protection of crops from pests , suggesting that they may have cytotoxic effects on pests.
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . This suggests that these factors might also influence the action of this compound.
生化分析
Biochemical Properties
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as cytochrome P450, which catalyzes the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites . Additionally, this compound can form conjugates with glutathione, a tripeptide involved in detoxification processes . These interactions highlight the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . Furthermore, this compound has been observed to induce oxidative stress in certain cell types, leading to the activation of antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound is known to inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation reactions over extended periods . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and influence metabolic pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects . These findings underscore the importance of dosage considerations in the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . It can also form conjugates with glutathione, which are further metabolized by enzymes such as glutathione S-transferase . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its affinity for specific binding sites and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization within these organelles can affect its activity and function, leading to changes in cellular processes such as energy production and protein synthesis . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the chlorination of a trifluoromethyl-substituted pyridine precursor under controlled conditions . The reaction conditions often include the use of chlorine gas and a suitable solvent, with temperature control to manage the formation of by-products .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the molar ratios of reactants and reaction temperatures are carefully controlled to maximize yield and minimize impurities . Advanced techniques such as vapor-phase reactions may also be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura couplings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .
科学研究应用
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
相似化合物的比较
- 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
- 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Comparison: Compared to its analogs, 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This unique arrangement can influence the compound’s reactivity and its interactions with biological targets, making it particularly valuable in certain applications .
属性
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAXZNHHWJHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00824566 | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760147-01-1 | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


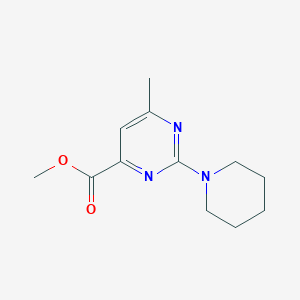

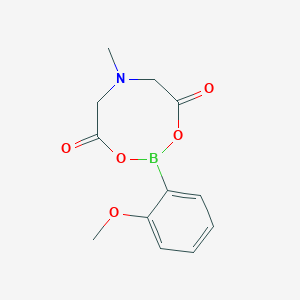
![potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide](/img/structure/B1401455.png)
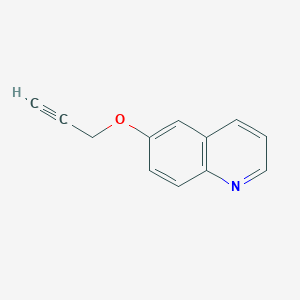
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione](/img/structure/B1401460.png)
![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
phenyl]methylidene})amine](/img/structure/B1401465.png)
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)
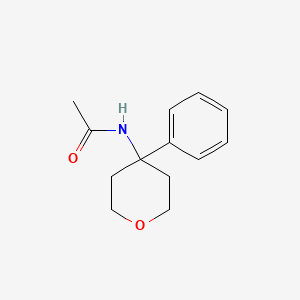
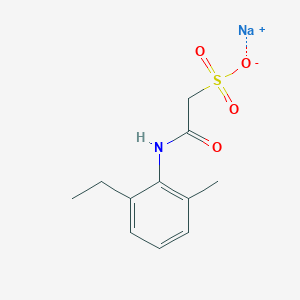
![N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine](/img/structure/B1401470.png)
![4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1401472.png)
